molecular formula C9H11FO2 B8741333 2-(4-fluorophenoxy)propan-1-ol CAS No. 63650-17-9

2-(4-fluorophenoxy)propan-1-ol

Cat. No.: B8741333
CAS No.: 63650-17-9
M. Wt: 170.18 g/mol
InChI Key: QUZSHRALJXOPFS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)propan-1-ol (CAS: Not explicitly provided; molecular formula: C₉H₁₁FO₂) is a fluorinated aromatic ether alcohol. It features a propan-1-ol backbone substituted at the second carbon with a 4-fluorophenoxy group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of dopamine and serotonin receptor ligands, as evidenced by its role in haloperidol analog studies . Its synthesis typically involves nucleophilic substitution between 4-fluorophenol and 3-chloropropanol under reflux conditions with potassium carbonate and potassium iodide in alcohols like n-PrOH or iPrOH .

Properties

CAS No.

63650-17-9

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-(4-fluorophenoxy)propan-1-ol

InChI

InChI=1S/C9H11FO2/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3

InChI Key

QUZSHRALJXOPFS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)propan-1-ol involves several synthetic routes. One common method includes the reaction of 4-fluorophenol with epichlorohydrin, followed by the reduction of the resulting epoxide with a suitable reducing agent. The reaction conditions typically involve the use of solvents such as chloroform and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(4-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxy Propanols

2-(4-Chlorophenoxy)propan-1-ol (CAS: 63650-24-8, C₉H₁₁ClO₂)
  • Structural Difference: Chlorine replaces fluorine at the para position of the phenoxy group.
  • Physicochemical Properties: Higher molecular weight (186.64 g/mol vs. ~170.1 g/mol for the fluoro analog) due to chlorine’s greater atomic mass. Chlorine’s electronegativity (3.0 vs.
  • Applications : Similar use as a synthetic intermediate, though chlorine’s larger van der Waals radius could influence steric interactions in receptor binding .
3-(4-Fluorophenoxy)propan-1-ol
  • Structural Difference: Phenoxy group at the third carbon instead of the second.
  • Synthesis : Comparable methods yield ~59% efficiency, but positional isomerism affects reactivity. The 3-substituted derivative may exhibit different pharmacokinetic profiles due to altered chain flexibility .

Amino-Functionalized Analogs

2-Amino-1-(4-fluorophenyl)propan-1-ol (CAS: 109515-15-3, C₉H₁₂FNO)
  • Structural Difference: Amino group at the second carbon and fluorophenyl at the first.
  • Physicochemical Properties: The amino group introduces basicity (pKa ~9–10), enhancing water solubility via protonation. This contrasts with the neutral ether oxygen in 2-(4-fluorophenoxy)propan-1-ol, which relies on hydroxyl groups for solubility .

Complex Multi-Substituted Derivatives

1-(4-Chlorophenyl)-2-(4-fluorophenoxy)propan-1-ol (CAS: 1490028-96-0, C₁₂H₁₀F₂N₂O)
  • Structural Difference: Combines 4-chlorophenyl and 4-fluorophenoxy groups.
  • Physicochemical Properties : Increased molecular weight (236.22 g/mol) and lipophilicity (logP ~2.5 vs. ~1.8 for simpler analogs), favoring membrane permeability but reducing aqueous solubility .
  • Applications : Dual halogenation may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in multi-target drug design .
2-[2-Chloro-4-(4-fluorophenoxy)phenyl]-1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol (CAS: 1159001-28-1, C₁₈H₁₇ClFN₃O₃)
  • Structural Difference : Incorporates a triazole ring and methoxy group.
  • Biological Activity: Triazole groups are known for antifungal and anticancer activity. The added complexity likely improves target specificity but complicates synthesis (e.g., requiring multi-step routes) .

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